2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
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Overview
Description
The compound “2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have shown significant therapeutic potential and possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazole derivatives were prepared by condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine . Another study reported the synthesis of 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)- N -arylacetamide derivatives .Scientific Research Applications
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Research on the degradation of acetaminophen by AOPs highlights the utility of thiadiazole derivatives in environmental science. These processes lead to various by-products and involve detailed analysis of degradation pathways, demonstrating the potential of thiadiazole compounds in environmental remediation and the study of biotoxicity effects of degradation products (Qutob et al., 2022).
Carcinogenicity Evaluation of Thiophene Analogues
Thiophene analogues of known carcinogens have been synthesized and evaluated, revealing insights into the structural activity relationships and potential carcinogenicity of compounds containing thiadiazole and thiophene structures. This demonstrates the relevance of such compounds in toxicological studies and carcinogenicity assessments (Ashby et al., 1978).
Antiparasitic Drug Development
The search for novel antimalarial and leishmanicidal drugs has included the exploration of thiadiazole derivatives. These compounds have been identified for their potential in combating parasitic diseases, showcasing the importance of thiadiazole scaffolds in medicinal chemistry for developing new therapeutic agents (Tahghighi & Babalouei, 2017).
Pharmacological Scaffold for Drug Development
Thiadiazoles serve as a significant pharmacological scaffold with a wide range of activities, including antimicrobial, anti-inflammatory, and antiviral properties. This underscores the versatility of thiadiazole compounds in drug discovery and the development of novel therapeutic agents (Mishra et al., 2015).
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have shown antimicrobial activity, suggesting potential targets could be enzymes or proteins essential to microbial survival .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds, it’s plausible that it interferes with essential biochemical pathways in microbes, such as cell wall synthesis or dna replication .
Result of Action
Similar 1,3,4-thiadiazole derivatives have shown antimicrobial activity, suggesting that the compound may lead to the death of microbial cells .
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S2/c1-7-13-14-11(20-7)19-6-10(16)12-8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEXJNMABIVJFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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